Welcome to the BenchChem Online Store!
molecular formula C8H14N2O B2561555 (1-tert-butyl-1h-pyrazol-4-yl)methanol CAS No. 861135-89-9

(1-tert-butyl-1h-pyrazol-4-yl)methanol

Cat. No. B2561555
M. Wt: 154.213
InChI Key: LLFDPQHSIQKDQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07846956B2

Procedure details

0.77 g of (1-t-butyl-1H-pyrazol-4-yl)methanol was dissolved in 25 ml of dichloromethane, and 1.7 ml of thionyl chloride was added. The mixture was stirred at room temperature for 5 hours. Thereafter, the reaction mixture was concentrated under reduced pressure to obtain 1.12 g of 1-t-butyl-4-(chloromethyl)-1H-pyrazole hydrochloride.
Quantity
0.77 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
1.7 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([N:5]1[CH:9]=[C:8]([CH2:10]O)[CH:7]=[N:6]1)([CH3:4])([CH3:3])[CH3:2].S(Cl)([Cl:14])=O>ClCCl>[ClH:14].[C:1]([N:5]1[CH:9]=[C:8]([CH2:10][Cl:14])[CH:7]=[N:6]1)([CH3:4])([CH3:3])[CH3:2] |f:3.4|

Inputs

Step One
Name
Quantity
0.77 g
Type
reactant
Smiles
C(C)(C)(C)N1N=CC(=C1)CO
Name
Quantity
25 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
1.7 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
Thereafter, the reaction mixture was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
Cl.C(C)(C)(C)N1N=CC(=C1)CCl
Measurements
Type Value Analysis
AMOUNT: MASS 1.12 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.